molecular formula C10H9ClO3 B6171937 4-(2-chlorophenyl)-2-oxobutanoic acid CAS No. 2107345-32-2

4-(2-chlorophenyl)-2-oxobutanoic acid

Cat. No. B6171937
CAS RN: 2107345-32-2
M. Wt: 212.6
InChI Key:
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Description

4-(2-chlorophenyl)-2-oxobutanoic acid, also known as 4-chloro-2-oxobutanoic acid or 4-chloro-2-oxobutanoate, is an organic compound with the molecular formula C7H6ClO3. It is a colorless solid that is used in the synthesis of various organic compounds and pharmaceuticals. It is also used as a reagent in the synthesis of 4-chloro-2-hydroxybutanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

4-(2-chlorophenyl)-2-oxobutanoic acidxobutanoic acid has a variety of applications in scientific research. It is used as a reagent in the synthesis of various pharmaceuticals, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. Additionally, it is used as a reagent in the synthesis of 4-chloro-2-hydroxybutanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals. Additionally, it has been used in the synthesis of various organic compounds, such as 4-chloro-2-hydroxybutanoic acid, 4-chloro-2-hydroxybutanoic acid, and 4-chloro-2-hydroxybutanoic acid.

Mechanism of Action

4-(2-chlorophenyl)-2-oxobutanoic acidxobutanoic acid is an organic compound that acts as a reagent in the synthesis of various organic compounds and pharmaceuticals. The mechanism of action of the acid is not fully understood, but it is believed to be involved in the synthesis of various organic compounds through a series of reactions. The reactions involve the formation of an enolate intermediate, which is then attacked by the acid. The reaction then proceeds to form a variety of products, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-chlorophenyl)-2-oxobutanoic acidxobutanoic acid have not been extensively studied. However, it is believed to be involved in the synthesis of various organic compounds through a series of reactions. Additionally, it is used as a reagent in the synthesis of various pharmaceuticals, such as anticonvulsants, antibiotics, and anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-chlorophenyl)-2-oxobutanoic acidxobutanoic acid in laboratory experiments include its availability, cost-effectiveness, and ease of use. Additionally, it is a non-toxic and non-flammable compound, making it safe to use in laboratory settings. However, it is important to note that the acid is corrosive and should be handled with caution. Additionally, it is important to use the correct safety equipment when working with the acid.

Future Directions

The future directions for 4-(2-chlorophenyl)-2-oxobutanoic acidxobutanoic acid include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds and pharmaceuticals. Additionally, further research could be conducted into the mechanisms of action of the acid and its potential to be used as a reagent in the synthesis of various organic compounds. Additionally, further research could be conducted into the potential of the acid to be used as an intermediate in the synthesis of various pharmaceuticals. Finally, further research could be conducted into the potential of the acid to be used as a reagent in the synthesis of various organic compounds.

Synthesis Methods

4-(2-chlorophenyl)-2-oxobutanoic acidxobutanoic acid can be synthesized by a variety of methods. One method involves the reaction of 2-chlorobenzaldehyde with sodium hydroxide and acetic anhydride. This reaction yields 4-(2-chlorophenyl)-2-oxobutanoic acidxobutanoic acid as the primary product. Additionally, the acid can be synthesized from the reaction of 4-chlorobenzoyl chloride with sodium hydroxide and acetic anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-chlorophenyl)-2-oxobutanoic acid involves the conversion of 2-chlorophenylacetic acid to the final product through a series of reactions.", "Starting Materials": [ "2-chlorophenylacetic acid", "Sodium hydroxide (NaOH)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Sodium nitrate (NaNO3)", "Sulfuric acid (H2SO4)", "Potassium permanganate (KMnO4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium carbonate (Na2CO3)", "Ethyl acetoacetate", "Acetic anhydride", "Sodium acetate (NaOAc)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)", "Water (H2O)" ], "Reaction": [ "2-chlorophenylacetic acid is first converted to 2-chlorobenzaldehyde through a series of reactions involving NaOH, NaNO2, and HCl.", "2-chlorobenzaldehyde is then converted to 2-chlorobenzoic acid through a reaction with NaNO2 and NaNO3 in the presence of H2SO4.", "2-chlorobenzoic acid is then oxidized to 2-chlorobenzoyl peroxide using KMnO4 and NaOH.", "2-chlorobenzoyl peroxide is then reacted with ethyl acetoacetate in the presence of acetic anhydride and NaOAc to form 4-(2-chlorophenyl)-3-oxobutanoic acid.", "4-(2-chlorophenyl)-3-oxobutanoic acid is then decarboxylated using HCl and NaOH to form 4-(2-chlorophenyl)-2-oxobutanoic acid.", "The final product is obtained through recrystallization from a mixture of EtOH and H2O." ] }

CAS RN

2107345-32-2

Product Name

4-(2-chlorophenyl)-2-oxobutanoic acid

Molecular Formula

C10H9ClO3

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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